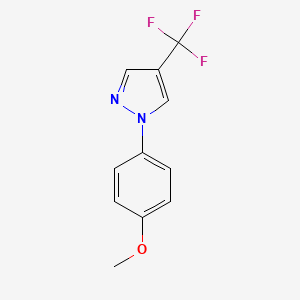

1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-17-10-4-2-9(3-5-10)16-7-8(6-15-16)11(12,13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYIYZMHPDDFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization with (Ethoxymethylene)malononitrile

A highly selective and efficient method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with (ethoxymethylene)malononitrile in ethanol or trifluoroethanol solvent under reflux conditions in a nitrogen atmosphere. This method yields 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile derivatives, which can be further manipulated to obtain the trifluoromethyl-substituted pyrazole.

- Reaction conditions: reflux for 4 hours.

- Neutralization step: For hydrochloride salts, neutralization with triethylamine at 0°C prior to addition of (ethoxymethylene)malononitrile is necessary.

- Purification: Column chromatography on silica gel using a hexane/ethyl acetate gradient.

- Yield: Approximately 68% for the 4-methoxyphenyl derivative.

- Characterization: Confirmed by NMR (1H, 13C, 19F), COSY, HSQC, HMBC, and HRMS analysis.

This method demonstrates high regioselectivity, producing exclusively the 5-amino-1-aryl-pyrazole-4-carbonitrile without formation of regioisomers or hydrazides.

Microwave-Assisted Cyclization Using Palladium Catalysts

Another approach involves microwave-assisted synthesis using palladium catalysts such as Pd2(dba)3 or Pd(dba)2 in DMSO or water as solvent. In this method, (4-methoxyphenyl)hydrazine hydrochloride is reacted under microwave irradiation at 100°C with 50 W power for 5 minutes. The reaction proceeds rapidly to form pyrazole derivatives, including 1-(4-methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole analogs.

- Reaction vessel: Crimp-sealed thick-walled glass tube with pressure sensor and magnetic stirrer.

- Workup: Extraction with ethyl acetate, solvent removal under reduced pressure.

- Purification: Flash column chromatography with n-hexane:ethyl acetate (95:5).

- Advantages: Short reaction time, good yields, and mild conditions.

- Note: This method is primarily demonstrated for styryl-substituted pyrazoles but provides a useful framework for pyrazole synthesis with aryl substituents.

One-Pot Sequential Synthesis Involving Sonogashira Coupling and CuAAC

For pyrazoles bearing trifluoromethyl groups, a one-pot three-step protocol has been developed involving:

- Sonogashira cross-coupling to introduce alkynyl substituents on the pyrazole ring.

- Desilylation to expose terminal alkynes.

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-fused pyrazoles.

This method achieves overall yields up to 72% and requires careful selection of ligands such as XPhos to overcome the challenges posed by the trifluoromethyl substituent during cross-coupling.

- This approach is more complex but allows for polysubstituted pyrazole derivatives with trifluoromethyl groups.

- It highlights the synthetic challenges and solutions in constructing trifluoromethylated pyrazoles.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Cyclization with (Ethoxymethylene)malononitrile | 4-methoxyphenylhydrazine hydrochloride, reflux in EtOH, neutralization with Et3N | 4 hours | ~68 | High regioselectivity, straightforward, scalable | Produces 5-amino-1-aryl-pyrazole-4-carbonitrile intermediate |

| Microwave-assisted Pd-catalyzed cyclization | (4-methoxyphenyl)hydrazine hydrochloride, Pd2(dba)3, DMSO/H2O, microwave 100°C | 5 minutes | Moderate | Rapid, mild conditions | Demonstrated for styryl-pyrazoles; adaptable |

| One-pot Sonogashira + CuAAC | Pd catalyst, XPhos ligand, Cu(I) catalyst, alkynes, azides | Variable | Up to 72 | Enables complex polysubstitution | Requires ligand optimization; challenging with CF3 group |

Research Findings and Notes

- The presence of the trifluoromethyl group significantly influences the reactivity and selectivity in pyrazole synthesis, often necessitating careful choice of catalysts and ligands.

- Neutralization of hydrazine hydrochloride salts prior to reaction is critical to avoid side reactions and improve yields.

- Microwave-assisted methods can drastically reduce reaction times while maintaining product purity and yield, offering an efficient alternative to conventional reflux.

- Column chromatography using n-hexane/ethyl acetate mixtures remains the standard purification technique to isolate the target pyrazoles with high purity.

- Characterization by multinuclear NMR (1H, 13C, 19F) and HRMS is essential to confirm the structure and substitution pattern, especially due to the presence of fluorine atoms affecting chemical shifts.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

Oxidation: Formation of 1-(4-hydroxyphenyl)-4-(trifluoromethyl)-1H-pyrazole.

Reduction: Formation of 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-dihydropyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

Research has demonstrated that trifluoromethylated pyrazoles, including derivatives of 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole, exhibit promising antiparasitic properties. For instance, compounds were synthesized and evaluated against Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The findings indicated that specific structural modifications enhance their efficacy against these pathogens, suggesting potential therapeutic applications in treating neglected tropical diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Various compounds related to this compound have been tested against different cancer cell lines. For example, certain derivatives demonstrated significant inhibitory effects on HCT116 and MCF-7 cell lines, with IC50 values indicating potent activity. These compounds have shown promise in inhibiting specific kinases involved in cancer progression, making them candidates for further drug development .

Glucagon Receptor Modulation

The compound has been identified as a potential modulator of glucagon receptors, which play a crucial role in glucose homeostasis. This modulation could lead to therapeutic strategies for managing diabetes and metabolic disorders. The ability to act as an antagonist or agonist at these receptors opens avenues for the development of new antidiabetic medications .

Agricultural Science

Pesticidal Properties

Compounds derived from this compound have been explored for their pesticidal activities. Their unique chemical structure allows them to interact with biological systems in pests, leading to effective pest management solutions. The fluorinated moiety enhances the stability and bioactivity of these compounds, making them suitable candidates for agricultural applications .

Materials Science

Advanced Material Development

The compound is also being investigated for its potential use in developing advanced materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable in industrial applications where durability is critical.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Selected Pyrazole Derivatives

Key Research Findings

- Regioselectivity Challenges : Synthesis of 4-CF₃ isomers requires stringent control of reaction conditions to avoid competing 3-CF₃ byproducts .

- Crystallographic Data : X-ray studies confirm planar pyrazole rings and intermolecular π-π stacking in 3-CF₃ analogs, which may influence solid-state reactivity .

- Thermal Stability : 4-CF₃ derivatives decompose at higher temperatures (~250°C) compared to 3-CF₃ isomers (~220°C), likely due to reduced steric strain .

Biological Activity

1-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anti-inflammatory and anticancer activities, as well as its mechanism of action.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group, which are critical for its biological activity.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. In particular, this compound has been evaluated for its ability to inhibit inflammatory mediators.

- Mechanism : The compound acts by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that it significantly reduced these cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer properties of this pyrazole derivative have also been extensively studied. It has shown promising results against various cancer cell lines.

- Cell Lines Tested : Notable activity was observed against breast cancer (MCF-7), lung cancer (NCI-H460), and colorectal cancer (HCT116) cell lines.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation and is often overexpressed in cancer cells .

- Modulation of Signaling Pathways : It affects various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .

Case Studies and Research Findings

Recent advancements in drug design have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Anticancer Efficacy : A study reported that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models, suggesting their potential for development into anticancer therapies .

- Inflammation Model : In an animal model of carrageenan-induced paw edema, the compound exhibited significant anti-inflammatory effects comparable to standard treatments, further supporting its therapeutic potential .

Q & A

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form triazole-pyrazole hybrids. A representative protocol involves reacting 3-nitrosopyrazole derivatives with 1-ethynyl-4-methoxybenzene in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts . Cyclization of hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) is another route, yielding pyrazole cores with trifluoromethyl groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O, C-F stretching) .

- NMR (¹H/¹³C/¹⁹F): Confirms substitution patterns and electronic environments. For instance, the 4-methoxyphenyl group shows distinct aromatic protons at δ ~7.0 ppm, while the trifluoromethyl group exhibits a singlet in ¹⁹F NMR .

- HPLC/Column Chromatography: Used for purity assessment and isolation, especially after multi-step syntheses .

Q. What safety precautions are recommended during synthesis and handling?

Methodological Answer:

- Conduct reactions in well-ventilated fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃, trifluoromethylating agents).

- Use PPE (gloves, goggles) to prevent skin/eye contact, as trifluoromethyl derivatives can be irritants .

- Store the compound in a dry, cool environment away from oxidizers due to potential stability issues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications to the methoxyphenyl (e.g., replacing -OCH₃ with -Cl or -CF₃) or trifluoromethyl groups to assess impacts on activity .

- Biological Assays: Screen derivatives against target enzymes (e.g., carbonic anhydrase) or pathogens using enzyme inhibition or antimicrobial susceptibility tests .

- Computational Docking: Use tools like AutoDock to predict binding affinities to biological targets (e.g., viral proteases) .

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography. For example, crystallographic studies of related pyrazoles confirm the planarity of the pyrazole ring, which can resolve ambiguities in NMR assignments .

- DFT Calculations: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to resolve discrepancies .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test alternative catalysts (e.g., CuI vs. CuSO₄) in click chemistry reactions to improve efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization reactions, while THF/water mixtures improve CuAAC yields .

- Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, as demonstrated in pyrazolone derivative syntheses .

Q. How does the trifluoromethyl group influence physicochemical properties?

Methodological Answer:

- Lipophilicity: The -CF₃ group increases logP values, enhancing membrane permeability. This is quantified via reversed-phase HPLC or shake-flask partitioning .

- Metabolic Stability: The group reduces oxidative metabolism, assessed using liver microsome assays .

- Electronic Effects: Electron-withdrawing -CF₃ alters the pyrazole ring’s electron density, measured via Hammett constants or computational NBO analysis .

Q. What methodologies are used to design derivatives for specific therapeutic targets?

Methodological Answer:

- Fragment-Based Drug Design (FBDD): Use the core pyrazole structure as a fragment and append functional groups (e.g., sulfonamides for carbonic anhydrase inhibition) .

- Prodrug Approaches: Modify the methoxy group to ester prodrugs for improved bioavailability, followed by enzymatic hydrolysis studies .

- Hybridization: Combine the pyrazole core with triazoles or chromones to target multiple pathways (e.g., antimicrobial + anti-inflammatory activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.